1-(Phenylmethyl) 3,6-dihydro-1,4(2H)-pyridinedicarboxylate
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Overview
Description
1-[(Benzyloxy)carbonyl]-1,2,3,6-tetrahydropyridine-4-carboxylic acid is a chemical compound with the molecular formula C14H17NO4 It is a derivative of tetrahydropyridine, featuring a benzyloxycarbonyl group and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(benzyloxy)carbonyl]-1,2,3,6-tetrahydropyridine-4-carboxylic acid typically involves the protection of the amine group in tetrahydropyridine followed by carboxylation.
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. This could include continuous flow reactions and the use of industrial-scale reactors.
Chemical Reactions Analysis
Types of Reactions: 1-[(Benzyloxy)carbonyl]-1,2,3,6-tetrahydropyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the benzyloxycarbonyl protecting group.
Substitution: The benzyloxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could result in the removal of the benzyloxycarbonyl group to yield the free amine.
Scientific Research Applications
1-[(Benzyloxy)carbonyl]-1,2,3,6-tetrahydropyridine-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(benzyloxy)carbonyl]-1,2,3,6-tetrahydropyridine-4-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, allowing for selective reactions at other sites on the molecule. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s reactivity and binding properties .
Comparison with Similar Compounds
1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid: This compound is structurally similar but features a piperidine ring instead of a tetrahydropyridine ring.
N-Benzyloxycarbonyl-L-proline: Another similar compound, used as a potent inhibitor of prolidase.
Uniqueness: 1-[(Benzyloxy)carbonyl]-1,2,3,6-tetrahydropyridine-4-carboxylic acid is unique due to its specific combination of functional groups and its tetrahydropyridine backbone. This structure imparts distinct chemical properties and reactivity patterns, making it valuable for specific applications in synthesis and research.
Properties
CAS No. |
70684-85-4 |
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Molecular Formula |
C14H15NO4 |
Molecular Weight |
261.27 g/mol |
IUPAC Name |
1-phenylmethoxycarbonyl-3,6-dihydro-2H-pyridine-4-carboxylic acid |
InChI |
InChI=1S/C14H15NO4/c16-13(17)12-6-8-15(9-7-12)14(18)19-10-11-4-2-1-3-5-11/h1-6H,7-10H2,(H,16,17) |
InChI Key |
FRWCNDVEBMIVDG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC=C1C(=O)O)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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